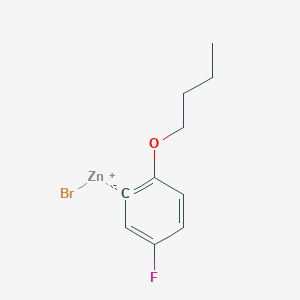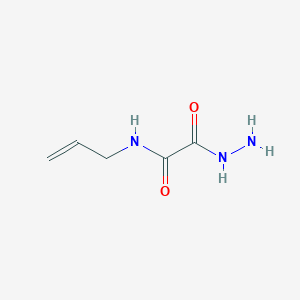
2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of hydrazinyl and oxo functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the reaction of hydrazine with an appropriate acylating agent. One common method is the reaction of hydrazine hydrate with N-(prop-2-en-1-yl)acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typical conditions include moderate temperatures (25-80°C) and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-2-oxo-N-m-tolylacetamide
- 2-Hydrazino-N-[3-(4-morpholinyl)propyl]-2-oxoacetamide
- 2-Hydrazino-2-oxo-N-(1-phenylethyl)acetamide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of selectivity and efficacy in certain chemical and biological contexts .
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-hydrazinyl-2-oxo-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H9N3O2/c1-2-3-7-4(9)5(10)8-6/h2H,1,3,6H2,(H,7,9)(H,8,10) |
Clave InChI |
AHLKPRCMENDZSA-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


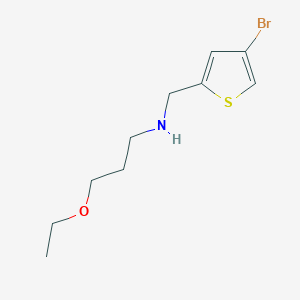
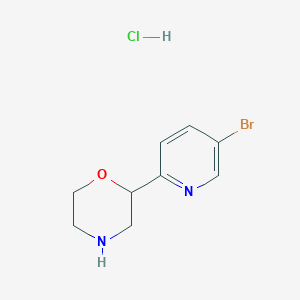
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
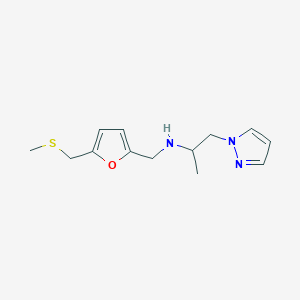
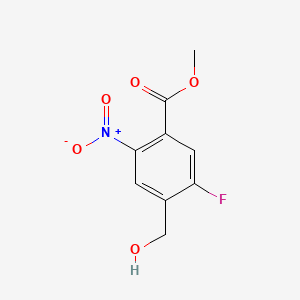

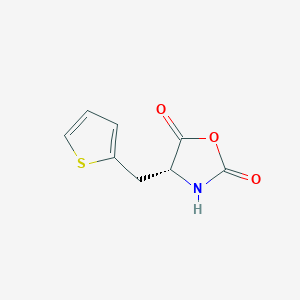
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
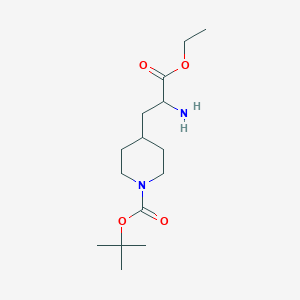
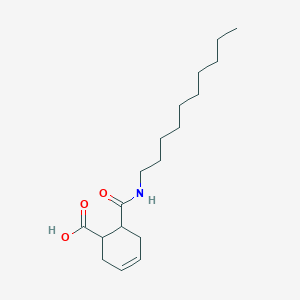
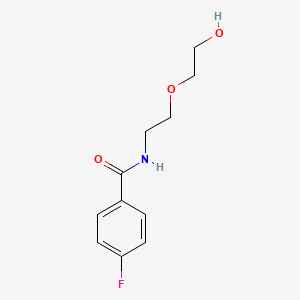
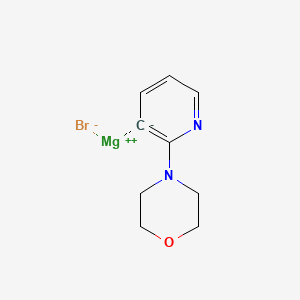
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
